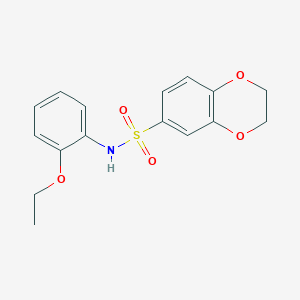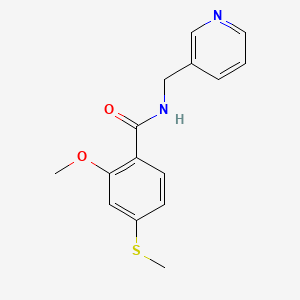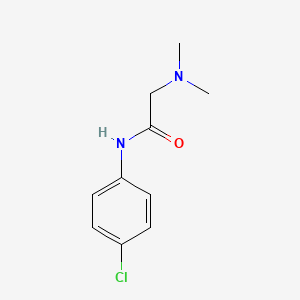
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as EDBS, is an organic compound that has drawn significant attention from the scientific community due to its unique properties and potential applications. EDBS is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
作用机制
The mechanism of action of EDBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EDBS inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. EDBS also induces apoptosis in cancer cells by activating caspases, a family of proteases that play a critical role in programmed cell death.
Biochemical and Physiological Effects:
EDBS exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. EDBS also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. In addition, EDBS has been shown to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the advantages of using EDBS in lab experiments is its wide range of biological activities. EDBS can be used to study the mechanisms of inflammation, cancer, and microbial infections. Another advantage of EDBS is its relatively low toxicity, making it a safe compound to use in vitro and in vivo studies.
However, there are also some limitations to using EDBS in lab experiments. One limitation is its low solubility in water, which can make it difficult to prepare solutions of EDBS for use in experiments. Another limitation is the lack of information available on the pharmacokinetics of EDBS, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on EDBS. One direction is to further investigate the mechanism of action of EDBS, particularly its effects on COX-2 and caspases. Another direction is to study the pharmacokinetics of EDBS, including its absorption, distribution, metabolism, and excretion in the body. This information can help to optimize the dose and administration of EDBS in clinical trials.
Another direction for future research is to explore the potential applications of EDBS in other fields of science, such as agriculture and environmental science. EDBS has been shown to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. EDBS can also be used to study the effects of environmental pollutants on living organisms, as it has been shown to interact with carbonic anhydrase II, an enzyme that is sensitive to changes in pH.
Conclusion:
In conclusion, EDBS is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. EDBS has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. Although there are some limitations to using EDBS in lab experiments, its unique properties and potential applications make it a promising candidate for further research.
合成方法
The synthesis of EDBS involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 2-ethoxyaniline in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of EDBS as a white solid. The yield of EDBS can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
EDBS has been extensively studied for its potential applications in various fields of science. In the field of medicine, EDBS has been shown to exhibit anti-inflammatory and antitumor effects. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammation process. EDBS also induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its medical applications, EDBS has also been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. EDBS can also act as a potent inhibitor of human carbonic anhydrase II, an enzyme that plays a critical role in the regulation of pH in the body.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-20-14-6-4-3-5-13(14)17-23(18,19)12-7-8-15-16(11-12)22-10-9-21-15/h3-8,11,17H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVIOYGIEHWJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)

![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)
![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)
![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)